

# Avasimibe as an ACAT Inhibitor: A Technical Guide

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## Compound of Interest

Compound Name: Avasimibe

Cat. No.: B1665837

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## Executive Summary

**Avasimibe** (CI-1011) is a potent, orally bioavailable inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification of intracellular cholesterol. By inhibiting both isoforms, ACAT1 and ACAT2, **Avasimibe** modulates cholesterol metabolism, impacting processes from intestinal cholesterol absorption to the formation of foam cells in atherosclerotic plaques. Initially developed as a promising agent for treating atherosclerosis, its clinical development for this indication was halted due to a lack of favorable outcomes and concerns about drug interactions. However, recent research has revitalized interest in **Avasimibe** for its potential therapeutic applications in oncology by targeting the altered cholesterol metabolism in cancer cells. This guide provides an in-depth technical overview of **Avasimibe**, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways it influences.

## Core Mechanism of Action

**Avasimibe** is a synthetic acyl sulfamate that acts as a competitive inhibitor of ACAT (also known as sterol O-acyltransferase or SOAT)[1][2]. ACAT is responsible for catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. This process is central to the storage of excess cholesterol within cells. There are two isoforms of ACAT:

- ACAT1: Ubiquitously expressed and plays a significant role in cholesteryl ester accumulation in macrophages, contributing to foam cell formation in atherosclerosis.
- ACAT2: Primarily found in the intestines and liver, where it is involved in the absorption of dietary cholesterol and the assembly of very low-density lipoproteins (VLDL).

**Avasimibe** inhibits both ACAT1 and ACAT2, which leads to a reduction in the intracellular pool of cholesteryl esters[1][2]. This inhibition has several downstream consequences, including the modulation of lipoprotein secretion and the prevention of foam cell formation.

## Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and properties of **Avasimibe** from various preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of **Avasimibe**

Target	Assay System	IC50 Value	Reference
ACAT1	-	24 µM	[3]
ACAT2	-	9.2 µM	[3]
ACAT	IC-21 Macrophages	3.3 µM	[4]
CYP2C9	Human P450 Isoenzymes	2.9 µM	[4]
CYP1A2	Human P450 Isoenzymes	13.9 µM	[4]
CYP2C19	Human P450 Isoenzymes	26.5 µM	[4]

Table 2: Effects of **Avasimibe** on Lipid Profiles in Preclinical Models

Animal Model	Treatment	Key Findings	Reference
ApoE*3-Leiden Mice	0.01% (wt/wt) Avasimibe in diet for 22 weeks	- 56% reduction in plasma cholesterol. - 92% reduction in atherosclerotic lesion area compared to high-cholesterol control. - 78% reduction in lesion area compared to a cholesterol-matched control.	[5]
Miniature Pigs	10-25 mg/kg/day Avasimibe	- 38-41% decrease in VLDL apoB secretion rate. - 25-63% decrease in LDL apoB production rate. - 35% reduction in total plasma cholesterol (high dose). - 51% reduction in LDL cholesterol (high dose).	[6]

Table 3: Summary of **Avasimibe** Clinical Trial Outcomes in Humans

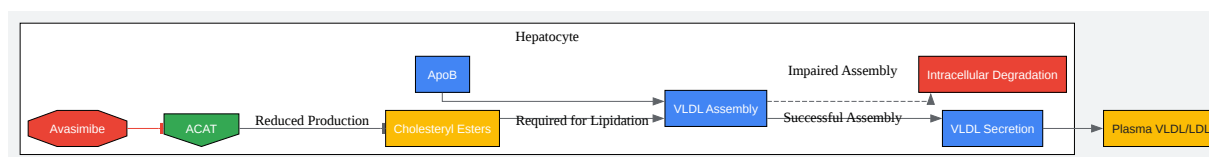
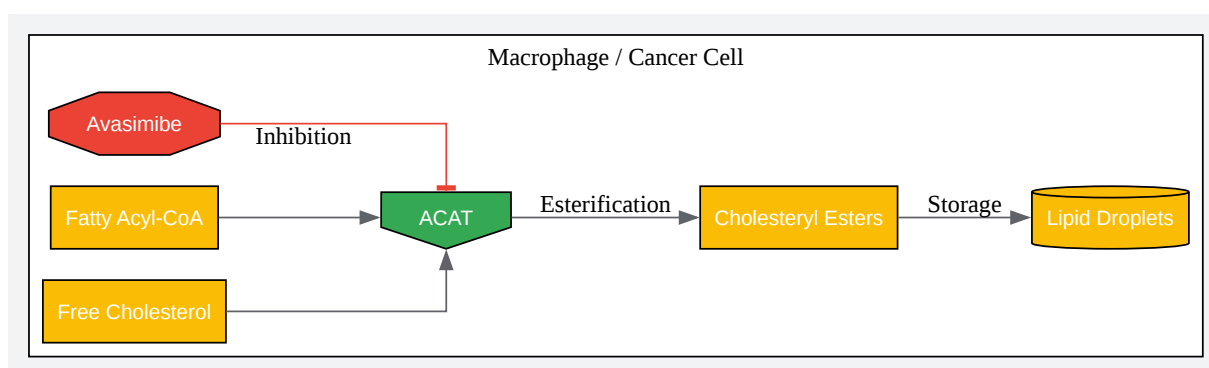
Study Population	Avasimibe Dosage	Key Lipid Profile Changes	Atherosclerosis Progression	Reference
Combined Hyperlipidemia	50-500 mg/day for 8 weeks	- Up to 23% reduction in triglycerides. - Up to 30% reduction in VLDL cholesterol. - No significant change in total cholesterol, LDL-C, or HDL-C.	Not Assessed	<a href="#">[7]</a>
Coronary Atherosclerosis	50, 250, 750 mg/day for up to 24 months	- 7.8% to 10.9% increase in LDL cholesterol.	No favorable alteration in coronary atherosclerosis as assessed by IVUS.	<a href="#">[8]</a>
Homozygous Familial Hypercholesterolemia (in combination with atorvastatin)	750 mg/day for 6 weeks	- Further 22% reduction in total cholesterol compared to atorvastatin alone. - Greater reductions in triglycerides, LDL-C, and VLDL-C with combination therapy.	Not Assessed	<a href="#">[9]</a>

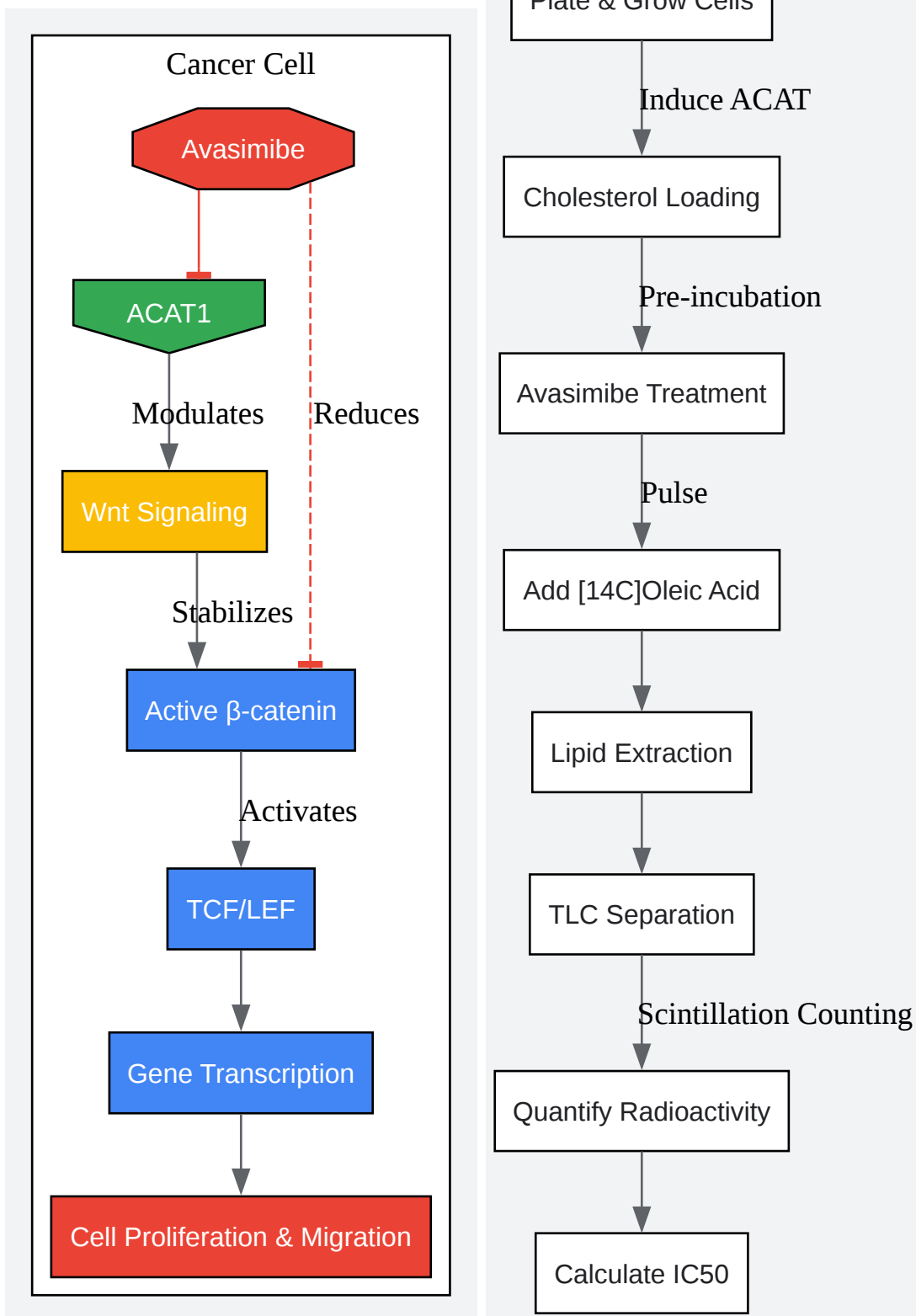
## Key Signaling Pathways and Mechanisms

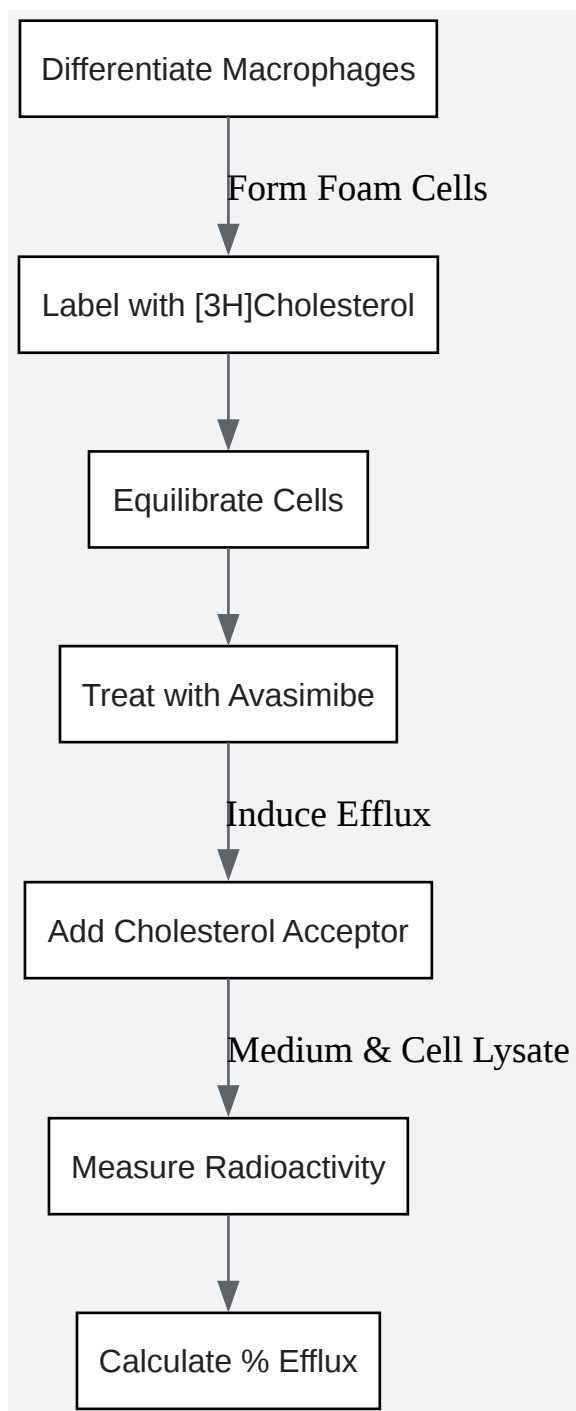
**Avasimibe**'s inhibition of ACAT instigates changes in several cellular signaling pathways, primarily related to lipid metabolism and cellular proliferation.

## Inhibition of ACAT and Cholesterol Esterification

The primary mechanism of **Avasimibe** is the direct inhibition of ACAT, which blocks the conversion of free cholesterol into cholesteryl esters for storage in lipid droplets. This action is the foundation for its effects on atherosclerosis and cancer.







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## References

- 1. Intracellular mechanisms mediating the inhibition of apoB-containing lipoprotein synthesis and secretion in HepG2 cells by avasimibe (CI-1011), a novel acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avasimibe - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Avasimibe | P450 | Acyltransferase | TargetMol [targetmol.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Inhibition of ACAT by avasimibe decreases both VLDL and LDL apolipoprotein B production in miniature pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the acyl coenzyme A:cholesterol acyltransferase inhibitor avasimibe on human atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avasimibe, an ACAT inhibitor, enhances the lipid lowering effect of atorvastatin in subjects with homozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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